molecular formula C13H15N3O3S B6515871 6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-2-one CAS No. 950261-58-2

6-(piperidine-1-sulfonyl)-1,2-dihydroquinoxalin-2-one

Cat. No. B6515871
CAS RN: 950261-58-2
M. Wt: 293.34 g/mol
InChI Key: BXUUGLJBBFGTBH-UHFFFAOYSA-N
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Description

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, a related compound, “6-(piperidine-1-sulfonyl)-1H-1,2,3-benzotriazol-1-ol”, is a powder at room temperature .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and properties. For example, Piperidine-1-sulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage .

Future Directions

The development of new piperidine derivatives and the exploration of their pharmacological applications is an active area of research . This includes the discovery and biological evaluation of potential drugs containing a piperidine moiety .

properties

IUPAC Name

6-piperidin-1-ylsulfonyl-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-13-9-14-12-8-10(4-5-11(12)15-13)20(18,19)16-6-2-1-3-7-16/h4-5,8-9H,1-3,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUUGLJBBFGTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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